molecular formula C14H27O4P B14612147 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate CAS No. 60699-29-8

3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate

Cat. No.: B14612147
CAS No.: 60699-29-8
M. Wt: 290.34 g/mol
InChI Key: JSLPTLOVXLJELC-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is an organic compound that belongs to the class of monoterpenoids It is characterized by its unique structure, which includes a phosphate group attached to a 3,7-dimethylocta-2,6-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

3,7-Dimethylocta-2,6-dien-1-ol+Diethyl phosphorochloridate3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate+HCl\text{3,7-Dimethylocta-2,6-dien-1-ol} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 3,7-Dimethylocta-2,6-dien-1-ol+Diethyl phosphorochloridate→3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Geranyl acetate: Similar in structure but with an acetate group instead of a phosphate group.

    Linalool: A monoterpenoid alcohol with a similar backbone but different functional groups.

    Neryl acetate: Another monoterpenoid with an acetate group.

Uniqueness

3,7-Dimethylocta-2,6-dien-1-YL diethyl phosphate is unique due to its phosphate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where phosphorylation is required.

Properties

CAS No.

60699-29-8

Molecular Formula

C14H27O4P

Molecular Weight

290.34 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl diethyl phosphate

InChI

InChI=1S/C14H27O4P/c1-6-16-19(15,17-7-2)18-12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3

InChI Key

JSLPTLOVXLJELC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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